molecular formula C7H7FN4 B8011107 {8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine

{8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine

Cat. No.: B8011107
M. Wt: 166.16 g/mol
InChI Key: LDCODYCQIKSCIR-UHFFFAOYSA-N
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Description

{8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine is a chemical compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a fluorine atom at the 8th position of the triazolo ring and a methanamine group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthetic route and the availability of raw materials are also important considerations for industrial production.

Chemical Reactions Analysis

Types of Reactions

{8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

{8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the activity of certain kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN4/c8-5-2-1-3-12-6(4-9)10-11-7(5)12/h1-3H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCODYCQIKSCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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